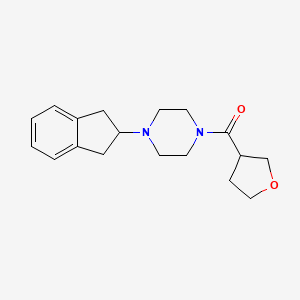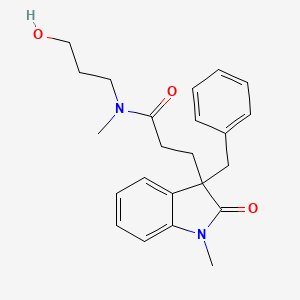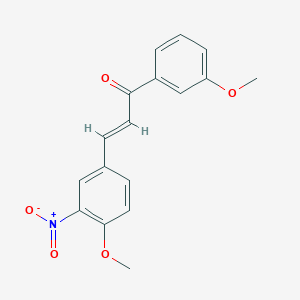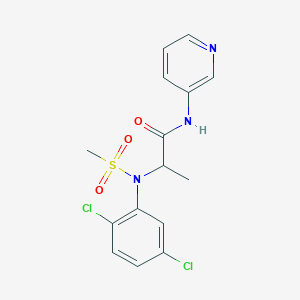
1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine is complex and not yet fully understood. It has been found to interact with a variety of receptors in the brain and other tissues, including serotonin and dopamine receptors. It has also been shown to modulate the activity of certain enzymes and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context in which it is used. In general, this compound has been found to have effects on neurotransmitter release, synaptic plasticity, and cell signaling pathways. It has also been shown to modulate immune responses and have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine in lab experiments is its versatility. This compound can be used in a variety of contexts, from studying the function of specific receptors to investigating the potential therapeutic effects of this compound in disease models. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine. One area of interest is in further elucidating the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies. Additionally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their efficacy. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine involves a multi-step process that has been refined over the years. One common method involves the reaction of 2,3-dihydroindene with tetrahydrofuran-3-carboxylic acid, followed by the addition of piperazine and a carbodiimide coupling agent. The resulting compound can then be purified through a variety of techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-2-yl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine has been used in a wide range of scientific research applications. One major area of interest is in the field of neuroscience, where this compound has been found to have potential as a therapeutic agent for a variety of neurological disorders. It has also been studied for its potential anti-cancer properties, as well as its ability to modulate immune responses.
Propriétés
IUPAC Name |
[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(16-5-10-22-13-16)20-8-6-19(7-9-20)17-11-14-3-1-2-4-15(14)12-17/h1-4,16-17H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDGUFUBWIKDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)


![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)


![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)